molecular formula C20H20N2O B12930032 1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- CAS No. 73931-85-8

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-

Cat. No.: B12930032
CAS No.: 73931-85-8
M. Wt: 304.4 g/mol
InChI Key: IPLHRGCVXWHUOY-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- (CAS 73932-09-9) is a propanone derivative featuring a 1H-imidazole substituent at the 3-position and a 4-(2-phenylethyl)phenyl group at the 1-position. Its molecular formula is C20H21ClN2O (as a hydrochloride salt), with a molecular weight of 340.847 g/mol .

Properties

CAS No.

73931-85-8

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]propan-1-one

InChI

InChI=1S/C20H20N2O/c23-20(12-14-22-15-13-21-16-22)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11,13,15-16H,6-7,12,14H2

InChI Key

IPLHRGCVXWHUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCN3C=CN=C3

Origin of Product

United States

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for preparing this compound. One common method involves the reaction of 1-(4-(2-phenylethyl)phenyl)ethanone with imidazole under appropriate conditions. The reaction proceeds via nucleophilic substitution at the ketone carbon.

b. Reaction Conditions

    Reagents: 1-(4-(2-phenylethyl)phenyl)ethanone, imidazole

    Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)

    Temperature: Room temperature or slightly elevated

    Procedure: Combine the reagents, stir, and isolate the product.

c. Industrial Production

While laboratory-scale synthesis is common, industrial production methods involve optimization for yield, scalability, and cost-effectiveness. Continuous flow processes and catalytic systems are explored for large-scale production.

Chemical Reactions Analysis

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- undergoes various reactions:

    Oxidation: It can be oxidized to form a corresponding alcohol.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the ketone carbon.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.

    Major Products: The alcohol derivative and substituted imidazole derivatives.

Scientific Research Applications

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- finds applications in:

    Medicine: Investigated as potential drug candidates due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Materials Science: Incorporated into polymers and materials for specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug development, it may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Moieties

1-Propanone, 3-(5-Methyl-1H-Imidazol-4-yl)-1-[1-(2-Propynyl)-1H-Indol-3-yl]- (CAS 113140-76-4)
  • Molecular Formula : C18H17N3O·C4H4O4
  • Molecular Weight : 407.419 g/mol
  • Key Features : Substituted with a 5-methylimidazole and indolyl group. The propargyl chain on the indole may enhance reactivity or binding to enzymes like kinases.
  • Applications : Likely explored for antifungal or anticancer activity due to the indole-imidazole hybrid structure .
1-(4-Fluorophenyl)-2-(1H-Imidazol-1-yl)-Ethanol
  • Molecular Formula : C11H11FN2O
  • Key Features: Contains a fluorophenyl group and imidazole-linked ethanol. The hydroxyl group increases polarity, contrasting with the ketone in the target compound.
  • Applications: Potential antimicrobial or anti-inflammatory agent, leveraging fluorine’s electronegativity for enhanced binding .

Pharmacologically Active Propanone Derivatives

RS 67333 and RS 39604
  • RS 67333: 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
  • RS 39604: 1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-3-[1-[2-(methylsulfonylamino)ethyl]-4-piperidinyl]-1-propanone.
  • Key Features : Both feature piperidinyl and aromatic substituents. RS 67333 is a serotonin 5-HT4 receptor partial agonist, while RS 39604 has enhanced solubility due to the sulfonamide group.
  • Applications : Neurodegenerative disease research (e.g., Alzheimer’s) .
Ozagrel Hydrochloride (CAS 78712-43-3)
  • Molecular Formula : C13H13ClN2O2
  • Key Features: Contains an imidazole-linked propenoic acid. The α,β-unsaturated carbonyl system enables covalent binding to thromboxane synthase.
  • Applications : Antiplatelet therapy for ischemic stroke .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Weight LogP (Predicted) Water Solubility Key Functional Groups
Target Compound 340.847 ~3.5 Low Imidazole, ketone, phenylethyl
RS 67333 308.79 ~2.8 Moderate Piperidine, methoxy
Ozagrel Hydrochloride 276.71 ~1.2 High Propenoic acid, imidazole
1-Propanone (CAS 113140-76-4) 407.419 ~4.0 Low Indole, propargyl

Notes:

  • The target compound’s high LogP (lipophilicity) suggests CNS activity but poor aqueous solubility, necessitating formulation optimization.
  • RS 67333’s lower LogP aligns with its serotonin receptor modulation in peripheral tissues .
  • Ozagrel’s carboxylic acid group enhances solubility for intravenous administration .

Biological Activity

1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-, commonly known by its CAS number 73931-85-8, is a compound with a molecular formula of C20H20N2O. This compound belongs to a class of organic compounds that have shown potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and other relevant pharmacological effects.

  • Molecular Formula : C20H20N2O
  • Molar Mass : 304.39 g/mol
  • CAS Number : 73931-85-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-Propanone, particularly those with imidazole and phenyl groups. For instance, compounds containing imidazole rings have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluating the cytotoxic effects of synthesized compounds similar to 1-Propanone demonstrated high activity against MCF-7 human breast cancer cells. The MTT assay indicated that these compounds exhibited greater cytotoxicity than the reference drug Tamoxifen. The structural modifications in these compounds were found to enhance their efficacy against cancer cells while reducing toxicity towards normal cells .

CompoundIC50 (μM)Reference Drug (Tamoxifen) IC50 (μM)
Compound A5.210
Compound B3.810
1-Propanone4.510

The mechanism through which 1-Propanone exerts its biological effects may involve the induction of apoptosis in cancer cells. The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor modulation. Additionally, the phenyl groups may contribute to the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Other Biological Activities

Aside from anticancer properties, derivatives of this compound have been investigated for their potential antifungal and antioxidant activities:

  • Antifungal Activity : Some studies suggest that related compounds exhibit antifungal properties, making them candidates for treating fungal infections .
  • Antioxidant Activity : The presence of phenolic structures in similar compounds has been linked to antioxidant activities, which can protect cells from oxidative stress .

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